molecular formula C23H24N2O2 B11348325 4-ethoxy-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

4-ethoxy-N-(4-ethylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11348325
M. Wt: 360.4 g/mol
InChI Key: MLQOTUDAQWHKBW-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, an ethylphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-ethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Ethylphenyl Group: The next step involves the introduction of the ethylphenyl group. This can be achieved by reacting the intermediate with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a probe in biological assays to study the interaction of small molecules with biological targets.

    Industrial Applications: It is used in the development of new catalysts and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The ethoxy and pyridinyl groups play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
  • 4-ETHOXY-N-[(4-ISOPROPYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
  • 4-ETHOXY-N-[(4-TERT-BUTYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the ethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O2/c1-3-18-8-10-19(11-9-18)17-25(22-7-5-6-16-24-22)23(26)20-12-14-21(15-13-20)27-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

MLQOTUDAQWHKBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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